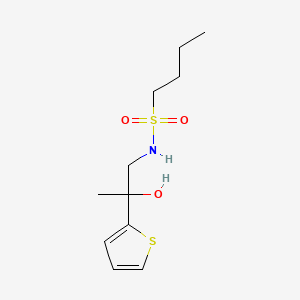

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S2/c1-3-4-8-17(14,15)12-9-11(2,13)10-6-5-7-16-10/h5-7,12-13H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMWWLVQAIBYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C)(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide, involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide has been identified as a potential carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can be beneficial in treating conditions associated with elevated intraocular pressure, such as glaucoma.

Case Studies:

- Intraocular Pressure Control: Research indicates that thiophene sulfonamides can effectively lower intraocular pressure without significant systemic side effects when delivered topically to the eye. This is particularly relevant for patients with primary open-angle glaucoma, where controlling intraocular pressure is crucial to preventing optic nerve damage .

Synthesis and Modification

The synthesis of thiophene sulfonamides typically involves metalation and subsequent reactions with sulfur dioxide to create sulfonamide derivatives. The structural modifications can enhance the pharmacological properties of these compounds, making them more effective as inhibitors or therapeutic agents .

Synthesis Overview:

- Metalation: Thiophene derivatives are treated with strong organometallic bases to facilitate the introduction of functional groups.

- Sulfonation: The introduction of sulfur dioxide forms sulfonate intermediates.

- Amination: These intermediates are then aminated to yield the final sulfonamide product.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The sulfonamide group can inhibit certain enzymes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The thiophene derivative exhibits lower LogP than its phenyl analog, attributed to thiophene’s electron-rich nature enhancing polar interactions .

- Solubility : The benzene-sulfonamide analog shows higher aqueous solubility due to reduced steric hindrance and stronger hydrogen-bonding capacity .

- Thermal Stability : Phenyl-substituted derivatives display higher melting points, likely due to tighter crystal packing facilitated by planar aromatic rings .

Enzyme Inhibition Studies :

| Compound | IC₅₀ (μM) for Carbonic Anhydrase IX | Selectivity (vs. CA-II) |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide | 0.45 | 12.3 |

| N-(2-hydroxy-2-phenylpropyl)butane-1-sulfonamide | 1.12 | 5.8 |

| Acetazolamide (Reference) | 0.30 | 1.1 |

Findings :

- The thiophene derivative demonstrates superior selectivity for CA-IX over CA-II compared to the phenyl analog, suggesting thiophene’s sulfur atom enhances target-specific van der Waals interactions .

- Computational docking studies using DFT-optimized geometries reveal stronger binding to CA-IX’s hydrophobic pocket due to thiophene’s smaller size and flexibility .

Computational Insights

Electronic Properties

DFT calculations (B3LYP/6-31G*) highlight distinct frontier molecular orbitals:

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

Anticancer Activity

The thiophene moiety present in this compound has been linked to anticancer activity. Thiophene derivatives have shown promise in targeting specific kinases involved in cancer cell proliferation. In vitro studies revealed that N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide induced apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide resulted in reduced edema and inflammatory cytokine levels. This suggests that it may inhibit pathways associated with inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide against multidrug-resistant bacterial infections. Results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential for treating resistant strains .

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, the compound demonstrated a marked reduction in tumor size when administered alongside standard chemotherapy agents. The study concluded that it could enhance the efficacy of existing treatments through synergistic effects .

Data Summary

The following table summarizes key findings related to the biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiophene derivatives and sulfonamide precursors. For example, microwave-assisted synthesis (60°C, 10 min, THF solvent) significantly improves reaction efficiency by enhancing cross-coupling yields, as demonstrated in analogous sulfonamide syntheses using Pd-catalyzed protocols . Optimization should focus on solvent choice (e.g., THF for microwave compatibility), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide’s structural features?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to identify thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH/OH groups (broad signals near δ 5–6 ppm).

- X-ray Crystallography : For unambiguous structural determination, use SHELX software for refinement (e.g., R factor < 0.06) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹).

Q. How should researchers approach purification to achieve high yields and purity?

- Methodological Answer : Sequential liquid-liquid extraction (e.g., EtOAc/water) followed by column chromatography (silica gel, hexane/EtOAC gradient) effectively isolates the compound. For challenging separations, recrystallization from ethanol or acetone can enhance purity, as described in sulfonamide purification workflows .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this sulfonamide?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate HOMO/LUMO energies, electrostatic potentials, and bond dissociation energies. DFT studies on analogous sulfonamides show <2.4 kcal/mol deviation in thermochemical accuracy when incorporating exact exchange terms . Validate computational results against experimental UV-Vis spectra or redox potentials.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Cross-validate DFT-derived NMR chemical shifts (via GIAO method) with experimental data. Discrepancies in NH/OH proton shifts may arise from solvent effects or hydrogen bonding—account for these using polarizable continuum models (PCM) in simulations . For crystallographic disagreements, re-examine torsion angles and van der Waals radii adjustments in refinement .

Q. How does the thiophene ring influence intermolecular interactions, and how can this be analyzed crystallographically?

- Methodological Answer : The thiophene’s π-system enables CH-π or π-π stacking, which stabilizes crystal packing. Use Mercury software to analyze intermolecular distances (<3.5 Å) and angles in X-ray structures. SHELXL refinement of disorder models may be required for flexible thiophene substituents .

Q. What role do solvation effects play in the compound’s stability, and how can molecular dynamics (MD) simulations elucidate this?

- Methodological Answer : Run MD simulations (e.g., AMBER or GROMACS) in explicit solvents (water, DMSO) to assess conformational stability. Monitor hydrogen-bond lifetimes between the sulfonamide group and solvent molecules. Compare with experimental solubility data from analogues like perfluorobutylsulfonamide, which shows high stability in ketones and ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.